6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1313712-15-0
VCID: VC0171254
InChI: InChI=1S/C14H15N3/c1-2-4-12(5-3-1)9-17-7-6-14-13(10-17)8-15-11-16-14/h1-5,8,11H,6-7,9-10H2
SMILES: C1CN(CC2=CN=CN=C21)CC3=CC=CC=C3
Molecular Formula: C14H15N3
Molecular Weight: 225.295

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS No.: 1313712-15-0

Cat. No.: VC0171254

Molecular Formula: C14H15N3

Molecular Weight: 225.295

* For research use only. Not for human or veterinary use.

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine - 1313712-15-0

Specification

CAS No. 1313712-15-0
Molecular Formula C14H15N3
Molecular Weight 225.295
IUPAC Name 6-benzyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Standard InChI InChI=1S/C14H15N3/c1-2-4-12(5-3-1)9-17-7-6-14-13(10-17)8-15-11-16-14/h1-5,8,11H,6-7,9-10H2
Standard InChI Key WIBCTLGIHZHLRI-UHFFFAOYSA-N
SMILES C1CN(CC2=CN=CN=C21)CC3=CC=CC=C3

Introduction

Chemical Structure and Properties

Basic Structure

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine belongs to the broader class of pyrido[4,3-d]pyrimidines, which are bicyclic heterocycles consisting of a pyridine ring fused with a pyrimidine ring. The specific numbering system (4,3-d) indicates the fusion pattern between these rings. The compound features a partially reduced pyridine ring (tetrahydro) with a benzyl group attached at the nitrogen (position 6) . The basic scaffold provides multiple sites for further functionalization, making it a versatile platform for medicinal chemistry.

Physical and Chemical Properties

While the basic 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine itself is less commonly studied, its derivatives, particularly the 4(3H)-one variant (6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, CAS: 109229-22-3), have been well-characterized . This related compound has a molecular weight of 241.29 g/mol and a molecular formula of C₁₄H₁₅N₃O .

Structural Variations

The most commonly studied derivatives of this scaffold include:

  • 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS: 109229-22-3)

  • 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 135481-57-1)

These variations typically involve functionalization at the pyrimidine ring, with carbonyl groups at positions 2 and/or 4 .

Synthetic Methodologies

General Synthetic Approaches

The synthesis of pyrido[4,3-d]pyrimidine derivatives has been extensively studied, with various routes reported in the literature. These compounds are typically synthesized from either pyridine or pyrimidine precursors, or through multicomponent synthesis approaches . The synthetic methods can be grouped according to how the pyrido[4,3-d]pyrimidine scaffold is constructed.

Oxidative Aromatization

Recent advances include methods for the synthesis of pyrido[4,3-d]pyrimidine-2,4(1H,3H)-diones through oxidative aromatization processes. These approaches provide efficient routes to both partially reduced and fully aromatic systems . This methodology represents a valuable addition to the synthetic toolkit for accessing these heterocyclic frameworks.

ManufacturerProduct NumberQuantityPurityPrice (USD)
TRCB296215250 mgNot specified$140
AK ScientificX89041 gNot specified$318
AK ScientificX89045 gNot specified$804
Matrix Scientific0699901 g>95%$870
American Custom ChemicalsCHM03912645 mg95%$497.10

Data compiled from available supplier information

The significant price variations highlight the importance of comparing suppliers when sourcing these compounds for research purposes.

Biological Applications

P2X3 Receptor Antagonism

The 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivative has been identified as a key compound in the discovery and optimization of quinazolinones as P2X3 receptor antagonists . P2X3 receptors are involved in pain signaling, making antagonists potential candidates for novel analgesic drugs. The compound's structural features provide a valuable starting point for developing more potent and selective antagonists.

Structural Similarities to Bioactive Compounds

The structural similarities between 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives and related compounds that act as receptor tyrosine kinase inhibitors suggest potential applications in this area. For example, similar pyrido[3,4-d]pyrimidine derivatives have been investigated as selective Axl inhibitors with applications in cancer treatment . This structural relationship merits further investigation of the 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold for similar applications.

Structure-Activity Relationships

Comparison with Related Scaffolds

Comparisons between 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives and other pyrido-pyrimidine isomers, such as the pyrido[3,4-d]pyrimidine system, can provide valuable insights into how subtle structural changes affect biological activity. For instance, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been developed as selective Axl inhibitors with promising pharmacokinetic profiles .

Effect of Functional Groups

Future Research Directions

Medicinal Chemistry Applications

The versatile scaffold of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine presents opportunities for further exploration in medicinal chemistry. The ability to functionalize multiple positions on the core structure allows for the creation of diverse libraries of compounds that could be screened for activity against various biological targets.

Development of Novel Synthetic Methods

While several synthetic routes to these compounds have been established, there remains room for the development of more efficient, environmentally friendly, and scalable methods. Advances in catalysis and flow chemistry could potentially improve access to these valuable compounds and their derivatives.

Exploration of Isomeric Systems

Comparative studies between 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and isomeric systems such as the pyrido[3,4-d]pyrimidine series could yield valuable insights into how subtle structural changes affect biological activities. Such studies would contribute to a more comprehensive understanding of structure-activity relationships in this class of compounds.

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